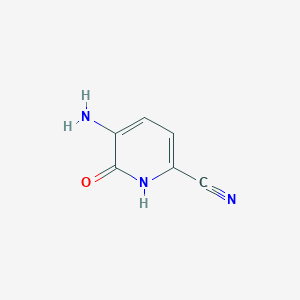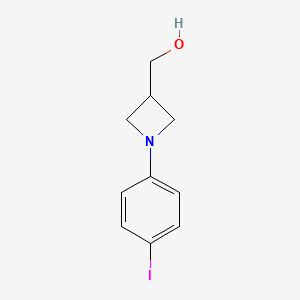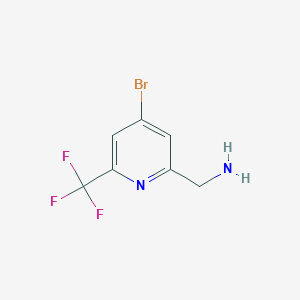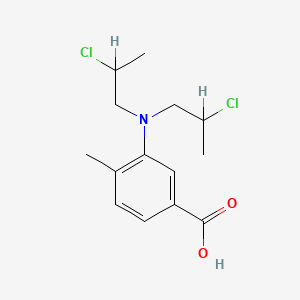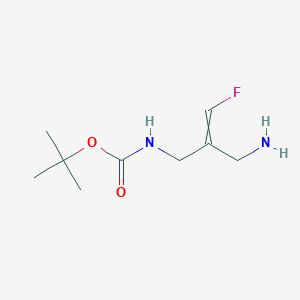
(2-Aminomethyl-3-fluoro-allyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a fluoroallyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement to yield the desired carbamate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalyst
Substitution: Amines (RNH₂), thiols (RSH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can lead to the formation of various substituted carbamates .
Applications De Recherche Scientifique
Tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Mécanisme D'action
The mechanism of action of tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon deprotection, the tert-butyl group is cleaved under acidic conditions, releasing the free amine . This property is particularly useful in multi-step organic syntheses, where selective protection and deprotection of functional groups are required.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2-aminoethyl)carbamate
- Tert-butyl (2-oxiranylmethyl)carbamate
- Tert-butyl (4-methylpyridin-2-yl)carbamate
Uniqueness
Tert-butyl (2-(aminomethyl)-3-fluoroallyl)carbamate is unique due to the presence of the fluoroallyl group, which imparts distinct reactivity compared to other carbamates. This fluoroallyl group allows for specific substitution reactions that are not possible with other similar compounds . Additionally, the combination of the tert-butyl and fluoroallyl groups provides a balance of steric protection and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H17FN2O2 |
|---|---|
Poids moléculaire |
204.24 g/mol |
Nom IUPAC |
tert-butyl N-[2-(aminomethyl)-3-fluoroprop-2-enyl]carbamate |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11/h4H,5-6,11H2,1-3H3,(H,12,13) |
Clé InChI |
RKWCCNNGZZWJDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=CF)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


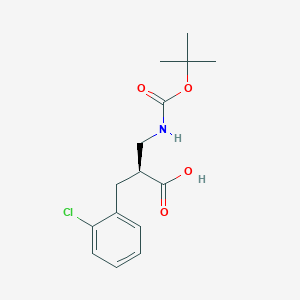
![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
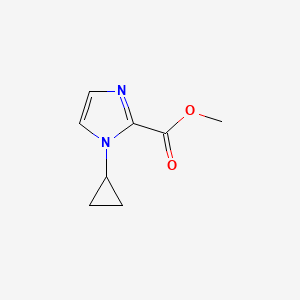
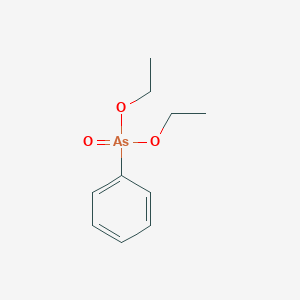
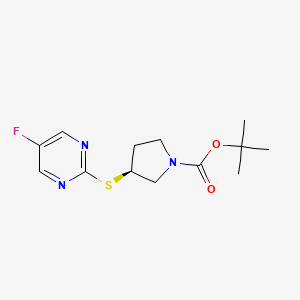
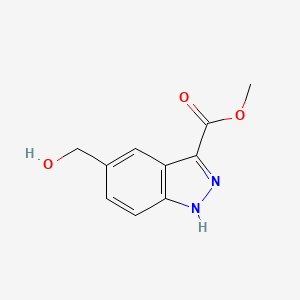
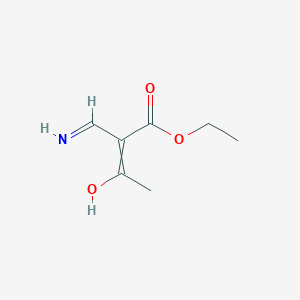

![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
